molecular formula C20H17N3O2S B11766727 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11766727
M. Wt: 363.4 g/mol
InChI Key: DYGIFWVRKPKARU-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a methoxyphenyl group, and a naphthalen-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the naphthalen-1-yloxy group: This can be done through nucleophilic substitution reactions, where a suitable leaving group is replaced by the naphthalen-1-yloxy moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.

    Reduction: Reduction reactions can occur at various sites, including the aromatic rings and the triazole ring.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed under conditions such as reflux or in the presence of a catalyst.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced forms of the aromatic rings or the triazole ring.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or interact with DNA to exert its effects. The exact pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
  • 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-sulfone
  • 4-(3-Methoxyphenyl)-5-((naphthalen-1-yloxy)methyl)-4H-1,2,4-triazole-3-oxide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-3-(naphthalen-1-yloxymethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H17N3O2S/c1-24-16-9-5-8-15(12-16)23-19(21-22-20(23)26)13-25-18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,13H2,1H3,(H,22,26)

InChI Key

DYGIFWVRKPKARU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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